molecular formula C10H6BrNO5 B13231956 2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13231956
M. Wt: 300.06 g/mol
InChI Key: OVTVRLYUYIMODU-UHFFFAOYSA-N
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Description

2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom and a benzoxazine ring.

Preparation Methods

The synthesis of 2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves a multi-step process. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA and NaHCO3. This step involves acylation followed by intramolecular cyclization . The final product, this compound, is obtained through further reactions involving appropriate reagents and conditions.

Chemical Reactions Analysis

2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the activity of enzymes like EGFR, which play a crucial role in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

2-(7-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for effective binding to molecular targets and its potential for diverse applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C10H6BrNO5

Molecular Weight

300.06 g/mol

IUPAC Name

2-(7-bromo-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C10H6BrNO5/c11-5-1-2-6-7(3-5)17-10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14)

InChI Key

OVTVRLYUYIMODU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)N(C2=O)CC(=O)O

Origin of Product

United States

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